molecular formula C27H26ClN3O2S B14098005 2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B14098005
M. Wt: 492.0 g/mol
InChI Key: QORXHCRXNCSEOW-UHFFFAOYSA-N
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Description

2-((2-Chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a pyrimidoquinoline derivative characterized by a fused heterocyclic core structure. Its molecular framework includes a tetrahydropyrimido[4,5-b]quinoline backbone substituted with a 2-chlorobenzylthio group at position 2 and a 4-isopropylphenyl group at position 3.

Pyrimidoquinolines are widely studied for their anticancer properties, as evidenced by synthetic efforts to modify substituents (e.g., aryl, alkylthio, or heterocyclic groups) to enhance pharmacological activity . The 2-chlorobenzylthio substituent in this compound likely contributes to enhanced lipophilicity and target binding, while the 4-isopropylphenyl group may influence steric interactions with biological targets .

Properties

Molecular Formula

C27H26ClN3O2S

Molecular Weight

492.0 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-(4-propan-2-ylphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C27H26ClN3O2S/c1-15(2)16-10-12-17(13-11-16)22-23-20(8-5-9-21(23)32)29-25-24(22)26(33)31-27(30-25)34-14-18-6-3-4-7-19(18)28/h3-4,6-7,10-13,15,22H,5,8-9,14H2,1-2H3,(H2,29,30,31,33)

InChI Key

QORXHCRXNCSEOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of the core pyrimidoquinoline structure, followed by the introduction of the chlorobenzylthio and isopropylphenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include chlorobenzyl chloride, isopropylphenylamine, and thiourea, under conditions such as reflux in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-tetrahydropyrimidoquinoline-dione, we compare it with structurally and functionally related pyrimidoquinoline derivatives and analogous heterocyclic systems.

Table 1: Structural and Functional Comparison of Pyrimidoquinoline Derivatives

Compound Name Key Substituents Molecular Weight Bioactivity Highlights Reference
Target Compound 2-(2-chlorobenzylthio), 5-(4-isopropylphenyl) ~540.0* Anticancer (inferred from class)
5-Aryl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (Scheme 26) 2-(methylthio), 5-aryl ~450–500 Moderate cytotoxicity against HeLa cells
2-Amino-5-arylpyrimido[4,5-b]quinoline-4,5-dione (Scheme 27) 2-amino, 5-aryl ~400–450 Enhanced solubility, reduced potency
5-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-tetrahydropyrimidoquinoline-trione (2i) 4-chlorobenzyloxy, 3-methoxyphenyl ~600.0 Antiproliferative activity in MCF-7 cells
5-(4-Chlorophenyl)-9-isopropyl-6-methyl-tetrahydropyrimidoquinoline-2,4-diamine (7a) 4-chlorophenyl, 9-isopropyl, 6-methyl ~430.0 Significant anticancer activity (IC₅₀: 8 μM)

*Note: Molecular weight estimated based on structural formula.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 2-chlorobenzylthio group in the target compound may confer higher membrane permeability compared to the methylthio group in Scheme 26 derivatives . This aligns with studies showing that halogenated aromatic substituents improve target affinity in kinase inhibitors .

Synthetic Accessibility: Derivatives with amino or methoxy groups (e.g., Scheme 27, compound 2i) are synthesized via milder conditions, whereas thioether-containing compounds (e.g., target compound) require multi-step protocols involving thiourea intermediates or carbon disulfide reactions .

Pharmacological Performance :

  • Compound 7a (from ) exhibits superior anticancer activity (IC₅₀: 8 μM) compared to the target compound, likely due to its diamine functionality, which enhances hydrogen bonding with DNA or enzyme targets .
  • The target compound’s thioether linkage may improve metabolic stability over ester or amide-containing analogs (e.g., compound 2i in ), which are prone to hydrolysis .

Table 2: Physicochemical and Spectral Comparison

Property Target Compound Scheme 26 Derivative (Methylthio) Compound 2i (Chlorobenzyloxy)
IR (C=O stretch) ~1710–1720 cm⁻¹ (expected) 1712 cm⁻¹ 1713 cm⁻¹
¹H NMR Features δ 1.2–1.4 (isopropyl CH₃), δ 4.5 (SCH₂) δ 2.5 (SCH₃), δ 7.3–7.6 (aryl H) δ 3.7–3.8 (OCH₃), δ 6.7–7.1 (aryl H)
Solubility Low (logP ~4.5*) Moderate (logP ~3.8) Low (logP ~5.0)

*Estimated using fragment-based methods.

Biological Activity

The compound 2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a derivative of quinoline and pyrimidine structures. Quinoline derivatives have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Properties

The chemical formula for the compound is C24H24ClN3O2SC_{24}H_{24}ClN_3O_2S. The presence of the quinoline ring system along with various functional groups significantly influences its biological properties.

Anticancer Activity

Quinoline derivatives are known to exhibit potent anticancer activity. Studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the inhibition of DNA synthesis and interference with cell cycle progression. For instance:

  • A study indicated that quinoline derivatives can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
  • The specific compound under discussion may exhibit similar properties due to its structural features.

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has been well-documented. The compound's thioether linkage is known to enhance antibacterial activity:

  • Research has shown that quinoline-thioether compounds demonstrate significant activity against Gram-positive and Gram-negative bacteria .
  • A comparative study revealed that modifications to the quinoline structure can lead to enhanced efficacy against specific bacterial strains .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Quinoline derivatives have been reported to scavenge free radicals effectively:

  • The compound's ability to donate electrons or hydrogen atoms can contribute to its antioxidant capacity .
  • In vitro assays have demonstrated that related compounds exhibit strong antioxidant activity, which may be applicable to this derivative as well.

Mechanistic Insights

The biological activities of quinoline derivatives are often attributed to their ability to interact with various biological targets:

  • DNA Binding: Many quinolines can intercalate into DNA, inhibiting replication and transcription processes.
  • Enzyme Inhibition: Some derivatives act as inhibitors of enzymes such as topoisomerases and kinases, which are critical for cancer cell proliferation .

Case Studies

  • Anticancer Efficacy: A recent study evaluated a series of quinoline derivatives for their cytotoxic effects against breast cancer cells. The results indicated that compounds with similar structural motifs to 2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione showed IC50 values in the low micromolar range.
  • Antimicrobial Testing: In a comparative analysis against Staphylococcus aureus and Escherichia coli, quinoline-thioether compounds demonstrated minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialInhibits bacterial growth
AntioxidantScavenges free radicals

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